molecular formula C17H18N2O5S2 B14949762 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2,4-dimethylbenzenesulfonate

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2,4-dimethylbenzenesulfonate

Cat. No.: B14949762
M. Wt: 394.5 g/mol
InChI Key: XNHDJDOCBPFSJU-UHFFFAOYSA-N
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Description

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2,4-DIMETHYL-1-BENZENESULFONATE is a complex organic compound that features a benzisothiazole moiety and a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2,4-DIMETHYL-1-BENZENESULFONATE typically involves multiple steps. One common route includes the reaction of 1,2-benzisothiazol-3-one with an appropriate amine to form the benzisothiazole derivative. This intermediate is then reacted with 2,4-dimethylbenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2,4-DIMETHYL-1-BENZENESULFONATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and various substituted benzisothiazole derivatives .

Scientific Research Applications

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2,4-DIMETHYL-1-BENZENESULFONATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its benzisothiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL 2,4-DIMETHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets. The benzisothiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Properties

Molecular Formula

C17H18N2O5S2

Molecular Weight

394.5 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl 2,4-dimethylbenzenesulfonate

InChI

InChI=1S/C17H18N2O5S2/c1-12-7-8-15(13(2)11-12)26(22,23)24-10-9-18-17-14-5-3-4-6-16(14)25(20,21)19-17/h3-8,11H,9-10H2,1-2H3,(H,18,19)

InChI Key

XNHDJDOCBPFSJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)OCCN=C2C3=CC=CC=C3S(=O)(=O)N2)C

Origin of Product

United States

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